An In-Depth Technical Guide to 1-(Benzyloxy)-3-bromo-5-fluorobenzene: Synthesis, Reactivity, and Applications in Drug Discovery
An In-Depth Technical Guide to 1-(Benzyloxy)-3-bromo-5-fluorobenzene: Synthesis, Reactivity, and Applications in Drug Discovery
CAS Number: 130722-44-0
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 1-(Benzyloxy)-3-bromo-5-fluorobenzene, a key intermediate in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, outlines a robust synthesis protocol, explores its chemical reactivity, and discusses its potential applications, particularly in the design and synthesis of novel therapeutic agents. The strategic placement of the benzyloxy, bromo, and fluoro moieties makes this compound a versatile building block for creating complex molecular architectures.
Compound Identification and Physicochemical Properties
1-(Benzyloxy)-3-bromo-5-fluorobenzene is a substituted aromatic ether. The presence of a bromine atom provides a reactive handle for various cross-coupling reactions, while the fluoro and benzyloxy groups can impart desirable pharmacological properties to target molecules, such as enhanced metabolic stability and binding affinity.[1][2]
Table 1: Physicochemical Properties of 1-(Benzyloxy)-3-bromo-5-fluorobenzene
| Property | Value | Source |
| CAS Number | 130722-44-0 | [3][4][5][6] |
| Molecular Formula | C₁₃H₁₀BrFO | [5] |
| Molecular Weight | 281.12 g/mol | [5] |
| Appearance | Off-white to light yellow solid or oil | Inferred from supplier data |
| Boiling Point | ~331.35 °C (Predicted) | [4] |
| Melting Point | Not available | |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | General chemical knowledge |
| SMILES | C1=CC=C(C=C1)COC2=CC(=CC(=C2)Br)F | [6] |
| InChI | InChI=1S/C13H10BrFO/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | Supplier Data |
Synthesis Protocol: Williamson Ether Synthesis
The most common and efficient method for the preparation of 1-(Benzyloxy)-3-bromo-5-fluorobenzene is the Williamson ether synthesis. This venerable yet reliable SN2 reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base. In this case, 3-bromo-5-fluorophenol is deprotonated by a suitable base to form a phenoxide, which then acts as a nucleophile, attacking benzyl bromide to form the desired ether.
The choice of a relatively strong, non-nucleophilic base such as potassium carbonate or sodium hydride is crucial to ensure complete deprotonation of the phenol without competing side reactions. A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is preferred as it effectively solvates the cation of the base, thereby enhancing the nucleophilicity of the phenoxide.
Detailed Step-by-Step Methodology:
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Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-bromo-5-fluorophenol (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
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Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask under a nitrogen atmosphere to create a stirrable suspension.
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Alkylation: While stirring vigorously, add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at room temperature.
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Reaction: Heat the reaction mixture to 60-80 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-(Benzyloxy)-3-bromo-5-fluorobenzene.
Chemical Reactivity and Synthetic Utility
The synthetic utility of 1-(Benzyloxy)-3-bromo-5-fluorobenzene stems from the differential reactivity of its substituents. The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in transition-metal-catalyzed cross-coupling reactions. This allows for selective functionalization at the bromine position, leaving the fluorine atom and the benzyloxy group intact for subsequent transformations or as key pharmacophoric elements.
Common cross-coupling reactions that can be effectively employed include:
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Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids.
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Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.
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Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.
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Heck Coupling: For the formation of C-C double bonds with alkenes.
The benzyloxy group can be readily cleaved under hydrogenolysis conditions to reveal a phenol, providing another site for further molecular elaboration.
Applications in Drug Discovery and Medicinal Chemistry
The 1-(benzyloxy)-3-bromo-5-fluorobenzene scaffold is a valuable intermediate in the synthesis of biologically active molecules. The benzyloxy and fluoro substituents are frequently incorporated into drug candidates to modulate their physicochemical and pharmacokinetic properties.[1][2]
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The Benzyloxy Moiety: The benzyloxy group can act as a lipophilic substituent, potentially enhancing membrane permeability. It is also a common pharmacophore in various classes of drugs, including inhibitors of monoamine oxidase (MAO), which are used in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's.[1][7]
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The Fluoro Substituent: The introduction of a fluorine atom can significantly impact a molecule's metabolic stability by blocking sites of oxidative metabolism. It can also modulate the pKa of nearby functional groups and enhance binding affinity to target proteins through favorable electrostatic interactions.
Safety and Handling
As with all laboratory chemicals, 1-(Benzyloxy)-3-bromo-5-fluorobenzene should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.
Based on the safety data for structurally related compounds, the following hazards may be associated with this chemical:
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Skin and eye irritation: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Harmful if swallowed or inhaled: Avoid ingestion and inhalation of dust or vapors.
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. For detailed safety information, it is always recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-(Benzyloxy)-3-bromo-5-fluorobenzene is a versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined reactivity, coupled with the beneficial properties imparted by the benzyloxy and fluoro substituents, makes it an important intermediate for the development of novel therapeutic agents. This guide provides a solid foundation for researchers to understand and effectively utilize this compound in their synthetic endeavors.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11254516, 1-(benzyloxy)-3-bromo-5-fluorobenzene. Retrieved January 10, 2026 from [Link].
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Chaurasiya, B. et al. (2022). Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors. Future Medicinal Chemistry, 14(13), 969-982. Available at: [Link]
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Mathew, B. et al. (2023). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. RSC Medicinal Chemistry, 14(11), 2261-2274. Available at: [Link]
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Kumar, A. et al. (2023). Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment. Scientific Reports, 13(1), 21396. Available at: [Link]
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Chemchart. 1-(Benzyloxy)-3-bromo-5-fluorobenzene (130722-44-0). Retrieved January 10, 2026 from [Link].
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National Analytical Corporation. 1-(benzyloxy)-3-bromo-5- Fluorobenzene - Cas No: 130722-44-0. Retrieved January 10, 2026 from [Link].
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MySkinRecipes. 1-(Benzyloxy)-3-bromo-5-fluorobenzene. Retrieved January 10, 2026 from [Link].
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